2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid

Physicochemical profiling Drug-likeness HCA2 receptor agonism

2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid (CAS 67138-35-6, molecular formula C9H16O3, molecular weight 172.22 g/mol) is a cycloalkyl-substituted alkanoic acid derivative characterized by a tertiary hydroxyl group at the 1-position of a cyclopentane ring and a gem-dimethyl-substituted propanoic acid moiety. In contrast to its non-hydroxylated analog 2-cyclopentyl-2-methylpropanoic acid (CAS 802918-34-9, C9H16O2, MW 156.22 g/mol), the target compound introduces an additional hydrogen bond donor/acceptor site and a stereoelectronic environment that can subtly alter receptor binding, metabolic stability, and synthetic versatility.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13329698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C1(CCCC1)O
InChIInChI=1S/C9H16O3/c1-8(2,7(10)11)9(12)5-3-4-6-9/h12H,3-6H2,1-2H3,(H,10,11)
InChIKeyKOOAKFWCAHOBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(1-Hydroxycyclopentyl)-2-methylpropanoic Acid (CAS 67138-35-6): Core Physicochemical and Structural Baseline


2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid (CAS 67138-35-6, molecular formula C9H16O3, molecular weight 172.22 g/mol) is a cycloalkyl-substituted alkanoic acid derivative characterized by a tertiary hydroxyl group at the 1-position of a cyclopentane ring and a gem-dimethyl-substituted propanoic acid moiety . In contrast to its non-hydroxylated analog 2-cyclopentyl-2-methylpropanoic acid (CAS 802918-34-9, C9H16O2, MW 156.22 g/mol), the target compound introduces an additional hydrogen bond donor/acceptor site and a stereoelectronic environment that can subtly alter receptor binding, metabolic stability, and synthetic versatility . The compound is currently listed as a research chemical by multiple suppliers, with typical purity specifications of 95–98%, and is not intended for human or veterinary use .

2-(1-Hydroxycyclopentyl)-2-methylpropanoic Acid: Critical Differentiation from Simple Cycloalkyl or Linear Analogs for Scientific Selection


Substituting the target compound with a generic analog such as a simple cycloalkyl carboxylic acid, a linear alkanoic acid, or even a close positional isomer can drastically alter the biological profile. The combination of a tertiary 1-hydroxy group on the cyclopentane ring and a gem-dimethyl acid moiety creates a spatially constrained, hydrogen-bond-capable scaffold that is not readily replicated. For example, the non-hydroxylated analog 2-cyclopentyl-2-methylpropanoic acid lacks the additional H-bond donor capacity, while the positional isomer 3-(1-hydroxycyclopentyl)propanoic acid shifts the carboxylate group one carbon further away, potentially disrupting key interactions with biological targets such as G-protein-coupled receptors (e.g., HCA2/GPR109A) as suggested by preliminary pharmacological screening data referenced in the patent literature . These subtle structural differences can lead to a complete loss or significant alteration of agonist/antagonist activity, metabolic stability, and off-target selectivity, rendering the procurement of the specific compound essential for reproducible SAR studies.

Quantitative Differentiation Evidence for 2-(1-Hydroxycyclopentyl)-2-methylpropanoic Acid Versus Closest Analogs


Hydrogen Bond Donor Count and Topological Polar Surface Area Comparison with Non-Hydroxylated Analog

The target compound possesses two hydrogen bond donors (the tertiary hydroxyl and the carboxylic acid), while the non-hydroxylated analog 2-cyclopentyl-2-methylpropanoic acid has only one (carboxylic acid). This is a quantifiable structural difference impacting molecular recognition at targets like the HCA2 receptor, which requires hydrogen bonding interactions for agonist activity .

Physicochemical profiling Drug-likeness HCA2 receptor agonism

Lipophilicity (XLogP3) and Expected Membrane Permeability Shift vs. Positional Isomer

The target compound has a computed XLogP3 of 1.6, which is a direct quantitative metric for lipophilicity. While a measured value for the positional isomer 3-(1-hydroxycyclopentyl)propanoic acid is not available in the same database, class-level SAR for cycloalkyl alkanoic acids indicates that shifting the carboxylic acid group relative to the hydroxycyclopentyl core alters both the pKa and logP, which are critical for oral bioavailability and CNS penetration. The XLogP3 of 1.6 suggests moderate lipophilicity, balancing solubility and permeability, and is a key differentiator from more lipophilic analogs lacking the hydroxyl group .

ADME Lipophilicity Membrane permeability

Rotatable Bond Count and Molecular Flexibility Contrast with Cyclohexyl Analogs

The target compound has only 2 rotatable bonds, a measurable index of molecular rigidity. Cyclohexyl-substituted alkanoic acid derivatives described in patent US20040220261A1, such as 4-[(1r,3r)-3-hydroxycyclohexyl]-2,2-dimethylbutanoic acid, contain more rotatable bonds (typically 3–4), resulting in higher conformational entropy. Lower rotatable bond count is generally associated with improved binding affinity due to reduced entropic penalty upon target engagement, a principle relevant to HCA2 receptor agonists where preorganization of the acidic moiety is important for receptor activation .

Conformational analysis Preorganization Target binding

Preliminary Pharmacological Activity: CCR5 Antagonism and Differentiation from Aryl-Cycloalkyl Analogs

Preliminary pharmacological screening reported in a patent-associated source indicates that the compound exhibits CCR5 antagonistic activity, suggesting potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis . This activity is fundamentally tied to the precise steric and electronic properties of the hydroxycyclopentyl-methylpropanoic acid scaffold; aryl-cycloalkyl substituted analogs (e.g., those containing a phenyl ring as described in patent US20040220261A1) would introduce additional aromatic interactions and steric bulk that would likely alter the selectivity profile against other chemokine receptors such as CCR2 or CXCR4. No quantitative IC50 values were available at the time of this guide, but the qualitative differentiation is based on the distinct pharmacophoric features of the cycloalkyl core versus aryl-cycloalkyl hybrids .

CCR5 antagonist HIV Immunology Chemokine receptor

Molecular Weight and Heavy Atom Count Distinction from Fluorinated Analog for Metabolic Stability Studies

The difluorinated analog 2-(2,2-difluoro-1-hydroxycyclopentyl)-2-methylpropanoic acid (CAS 2297787-18-7) has a molecular weight of 208.20 g/mol (vs. 172.22 g/mol for the target) and a heavy atom count of 14 (vs. 12 for the target) . Fluorination is a common strategy to block metabolic soft spots, but it also increases lipophilicity and can alter target binding. The non-fluorinated parent compound serves as the essential baseline for deconvoluting the effects of fluorination on metabolic stability versus intrinsic activity in head-to-head metabolism studies using liver microsomes or hepatocytes.

Metabolic stability Fluorinated analogs Isosteric replacement

Recommended Application Scenarios for 2-(1-Hydroxycyclopentyl)-2-methylpropanoic Acid Based on Differentiated Evidence


HCA2/GPR109A Agonist Lead Optimization and SAR Expansion

The hydrogen bond donor capacity (2 HBD) and moderate lipophilicity (XLogP3 1.6) make this compound a suitable starting point for developing novel HCA2 (GPR109A) agonists aimed at treating dyslipidemia, atherosclerosis, and neuroinflammatory diseases . Unlike niacin, which causes flushing via the same receptor, the hydroxycyclopentyl scaffold offers a distinct pharmacophore for potentially separating desired antilipolytic effects from the flushing side effect, as supported by the broader patent literature on cycloalkyl alkanoic acid derivatives . Its structural rigidity (2 rotatable bonds) may further contribute to selectivity over related hydroxycarboxylic acid receptors HCA1 and HCA3.

CCR5 Antagonist Scaffold for HIV Entry Inhibition and Autoimmune Disease Research

Based on preliminary pharmacological screening indicating CCR5 antagonistic activity, this compound can serve as a starting point for developing next-generation CCR5 antagonists for HIV-1 entry inhibition, asthma, or rheumatoid arthritis . The absence of an aromatic ring distinguishes it from maraviroc-like chemotypes and may offer a differentiated resistance profile. Procurement of this specific compound allows precise exploration of the aliphatic cyclopentyl chemokine receptor pharmacophore.

Metabolic Stability Basal Control for Fluorinated Analog Development

As the non-fluorinated parent of 2-(2,2-difluoro-1-hydroxycyclopentyl)-2-methylpropanoic acid (CAS 2297787-18-7), this compound is an indispensable control for in vitro metabolic stability assays using liver microsomes or hepatocytes . The 36 Da mass difference and absence of fluorine atoms allow for independent assessment of the impact of fluorination on intrinsic clearance, CYP inhibition, and plasma protein binding.

Conformationally Constrained Building Block for Fragment-Based Drug Discovery

With a low rotatable bond count (2) and a rigid cyclopentyl core, this compound is well-suited for fragment-based drug discovery (FBDD) libraries targeting preorganized binding pockets . Its molecular weight (172 Da) and heavy atom count (12) fall within ideal fragment parameters (MW < 250 Da, heavy atoms < 18), and its dual hydrogen bond donor/acceptor functionality enables diverse binding interactions while maintaining ligand efficiency metrics suitable for fragment growth or linking strategies.

Quote Request

Request a Quote for 2-(1-Hydroxycyclopentyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.